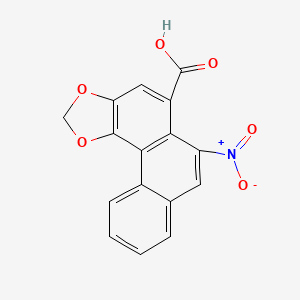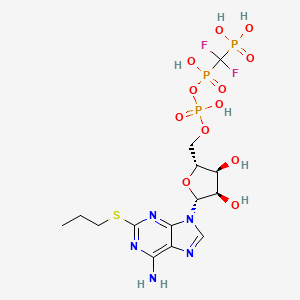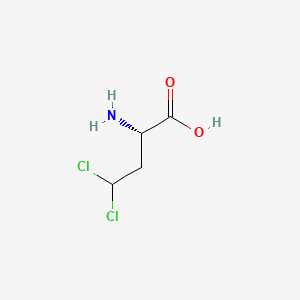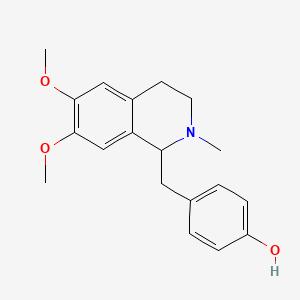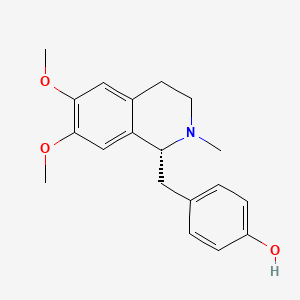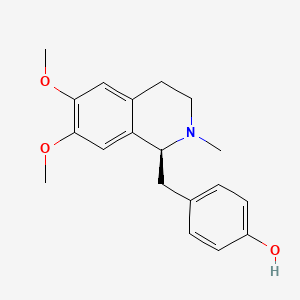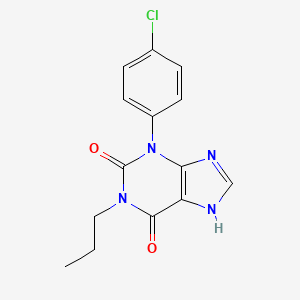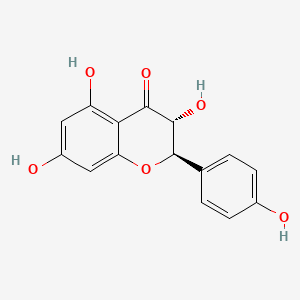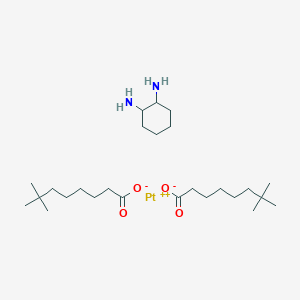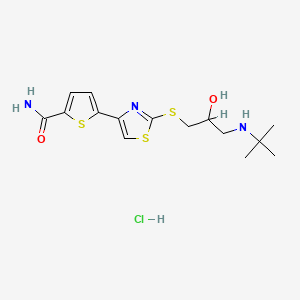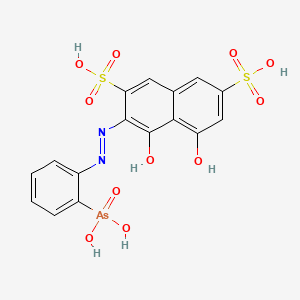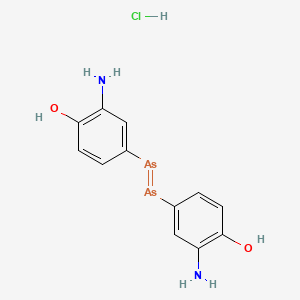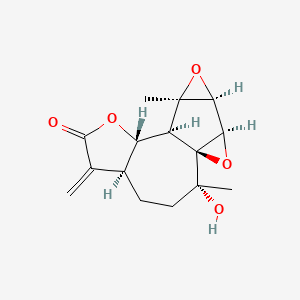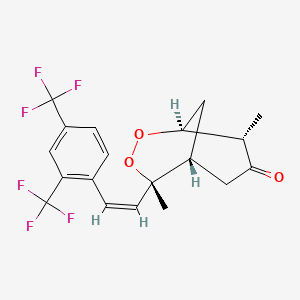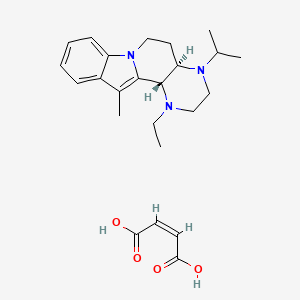
Atiprosin Maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Atiprosin maleate is an Antihypertensive compound.
Applications De Recherche Scientifique
Pharmacological Response Prediction in Glaucoma Treatment :
- A study conducted by Canut et al. (2021) in "Scientific Reports" investigates the genetic contribution to the pharmacological response in glaucoma treatment. They examined the response to beta-blocker (timolol maleate) and prostaglandin analog (latanoprost) in patients with primary open-angle glaucoma or ocular hypertension, identifying genetic markers that predict therapeutic response (Canut et al., 2021).
Antimalarial Compound Evaluation :
- The pharmacokinetics and pharmacodynamics of Arterolane Maleate in adult patients with P. falciparum malaria were studied by Gautam et al. (2011) in "The Journal of Clinical Pharmacology." This study provides insights into the efficacy of Arterolane Maleate as an antimalarial compound and its recommended dosage for therapeutic benefits (Gautam et al., 2011).
Anticancer Agent Research :
- Research by Fu (2015) in "Molecular Cancer Therapeutics" examined ER maleate as a novel anticancer agent, particularly for oral squamous cell carcinoma. The study explored the biological effects of ER maleate on cancer cell behavior and its potential as a chemosensitizer for platinum drugs (Fu, 2015).
Hypertension Treatment Comparison :
- A comparative study of the effectiveness of Levoamlodipine Maleate for hypertension, compared to Amlodipine Besylate, was carried out by Ma et al. (2020) in "Cardiovascular Drugs and Therapy." This research provides valuable insights into the cost-effectiveness and efficacy of Levoamlodipine Maleate in treating hypertension (Ma et al., 2020).
Antidiabetic and Hepatoprotective Activities :
- Tang et al. (2017) in "Food research international" investigated the antidiabetic and hepatoprotective activities of Allium tuberosum, demonstrating its effectiveness in reducing fasting blood glucose levels and providing liver protection (Tang et al., 2017).
Analysis of Sunitinib Maleate in Cancer Treatment :
- A study on Sunitinib Maleate, a small-molecule inhibitor used in cancer treatment, was presented by Atkins, Jones, and Kirkpatrick (2006) in "Nature Reviews Drug Discovery." This research provides insights into the drug's mechanisms and applications in treating gastrointestinal stromal tumors and advanced renal-cell carcinoma (Atkins, Jones, & Kirkpatrick, 2006).
Propriétés
Numéro CAS |
89303-64-0 |
|---|---|
Nom du produit |
Atiprosin Maleate |
Formule moléculaire |
C24H33N3O4 |
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;(2S,7R)-3-ethyl-17-methyl-6-propan-2-yl-3,6,10-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),11,13,15-tetraene |
InChI |
InChI=1S/C20H29N3.C4H4O4/c1-5-21-12-13-22(14(2)3)18-10-11-23-17-9-7-6-8-16(17)15(4)19(23)20(18)21;5-3(6)1-2-4(7)8/h6-9,14,18,20H,5,10-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t18-,20+;/m1./s1 |
Clé InChI |
MPSLGGPOYBRWKD-ZKUJQEIMSA-N |
SMILES isomérique |
CCN1CCN([C@H]2[C@H]1C3=C(C4=CC=CC=C4N3CC2)C)C(C)C.C(=C\C(=O)O)\C(=O)O |
SMILES |
CCN1CCN(C2C1C3=C(C4=CC=CC=C4N3CC2)C)C(C)C.C(=CC(=O)O)C(=O)O |
SMILES canonique |
CCN1CCN(C2C1C3=C(C4=CC=CC=C4N3CC2)C)C(C)C.C(=CC(=O)O)C(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
atiprosin atiprosin maleate AY 28,228 AY-28228 pyrazino(2',3':3,4)pyrido(1,2-a)indole-1-ethyl-1,2,3,4,4a,5,6,12b-octahydro-12-methyl-4-(1-methylethyl)-2-butanedioate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



